1-(4-Methoxyphenyl)adamantane
Description
Historical Context and Significance of Adamantane (B196018) Scaffolds in Organic Synthesis and Materials Science
The story of adamantane begins in 1933 with its isolation from petroleum, though its synthesis was only achieved in 1941. rsc.orgnih.gov Its unique cage-like structure, composed of three fused cyclohexane (B81311) rings in a strain-free arrangement, imparts exceptional thermal stability and lipophilicity. rsc.orgnih.gov These properties have made the adamantane scaffold a highly desirable building block in various scientific domains.
In organic synthesis , the adamantane moiety is prized for its ability to introduce bulk and rigidity into molecules. This has been instrumental in the development of catalysts and in controlling the stereochemistry of reactions. researchgate.net The inert nature of the adamantane core also provides a stable anchor for functional groups. researchgate.net
In materials science , the rigid and well-defined three-dimensional structure of adamantane has been exploited to create a variety of materials with unique properties. researchgate.net These include polymers with enhanced thermal stability, molecular crystals for host-guest chemistry, and components for nanotechnology. researchgate.netresearchgate.net The ability of adamantane derivatives to self-assemble into ordered structures is a key area of research. researchgate.net
Overview of Aryl-Substituted Adamantane Derivatives
The functionalization of adamantane at its bridgehead positions has given rise to a vast array of derivatives. Among these, aryl-substituted adamantanes are a prominent class of compounds with significant applications, particularly in medicinal chemistry. nih.govresearchgate.net The introduction of an aryl group, a six-membered carbon ring with alternating double bonds, can modulate the electronic and steric properties of the adamantane core, leading to compounds with tailored biological activities. researchgate.net
The synthesis of aryl-substituted adamantanes can be achieved through various methods, including Friedel-Crafts reactions where adamantane reacts with an aromatic compound in the presence of a Lewis acid. These derivatives often serve as key intermediates in the synthesis of more complex molecules. thieme-connect.com The phenyl group can be further modified, allowing for the attachment of various functional groups to fine-tune the properties of the final compound.
Rationalization of Research Focus on 1-(4-Methoxyphenyl)adamantane
The specific focus on this compound stems from its utility as a versatile building block in both medicinal chemistry and materials science. The presence of the methoxy (B1213986) (-OCH3) group on the phenyl ring is crucial. This group can influence the electronic properties of the aromatic ring and provides a handle for further chemical modifications.
In the realm of medicinal chemistry , this compound is a key precursor for the synthesis of a number of significant compounds. For instance, it is a foundational component in the synthesis of Adapalene, a third-generation topical retinoid used in the treatment of acne. nih.gov The adamantyl group in Adapalene is believed to enhance its stability and lipophilicity, contributing to its therapeutic efficacy. nih.gov Furthermore, derivatives of this compound have been investigated for their potential as trypanocidal agents, demonstrating activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis. rsc.org The unique three-dimensional structure of the adamantane core combined with the electronic nature of the methoxyphenyl group allows for precise positioning of substituents to interact effectively with biological targets. researchgate.netnih.gov
In materials science , the this compound unit is a key component in the construction of tetraaryladamantanes. These larger molecules, featuring four aryl groups attached to the adamantane core, have shown remarkable properties as "crystallization chaperones." thieme-connect.com They can co-crystallize with liquid or difficult-to-crystallize compounds, facilitating their structural analysis by X-ray crystallography. The methoxy groups on the phenyl rings play a role in the intermolecular interactions that govern this co-crystallization process.
Data on this compound
Comprehensive physicochemical data for this compound is not consistently available in the public domain.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₂O | chemsynthesis.com |
| Molecular Weight | 242.361 g/mol | chemsynthesis.com |
| Melting Point | Not available | chemsynthesis.com |
| Boiling Point | Not available | chemsynthesis.com |
| Density | Not available | chemsynthesis.com |
Detailed Research Findings
The research interest in this compound is primarily driven by its role as a synthetic intermediate. A notable example is the synthesis of Adapalene, where 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid is prepared. nih.gov This process highlights the importance of the methoxyphenyl group in directing further chemical transformations. nih.gov
Studies on trypanocidal agents have utilized 1-(4-phenyl)adamantane and 1-(4-phenoxyphenyl)adamantane cores to develop novel derivatives. rsc.org While not identical to the subject compound, this research underscores the value of the adamantane-aryl linkage in designing molecules with specific biological activities. The incorporation of the adamantane moiety is often intended to increase the lipophilicity and metabolic stability of the drug candidates. nih.gov
In the field of supramolecular chemistry, tetraaryladamantanes derived from precursors like this compound are designed to have specific host-guest properties. The arrangement and electronic nature of the aryl groups are critical for their function as crystallization aids. thieme-connect.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-methoxyphenyl)adamantane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O/c1-18-16-4-2-15(3-5-16)17-9-12-6-13(10-17)8-14(7-12)11-17/h2-5,12-14H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLXCCLBXVMRDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Characterization and Spectroscopic Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopyuky.edunih.gov
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 1-(4-Methoxyphenyl)adamantane in solution. The distinct electronic environments of the adamantane (B196018) cage and the methoxyphenyl group give rise to a characteristic set of signals in both ¹H and ¹³C NMR spectra.
The ¹H and ¹³C NMR spectra provide unambiguous evidence for the presence and substitution pattern of both the adamantane and the 4-methoxyphenyl (B3050149) moieties.
Adamantane Moiety: The highly symmetrical and rigid tricyclo[3.3.1.1³⁷]decane (adamantane) cage displays characteristic chemical shifts. uky.edu In the ¹H NMR spectrum, the protons of the adamantane cage typically appear as a set of broad multiplets or singlets in the upfield region, generally between δ 1.7 and 2.1 ppm. For 1-substituted adamantanes, the protons on the secondary (CH₂) and tertiary (CH) carbons are distinct. Specifically, the six equivalent axial protons and six equivalent equatorial protons of the CH₂ groups, along with the three remaining methine protons (at positions 3, 5, and 7), create a complex but recognizable pattern. For a similar compound, 1-(5-Bromo-2-methoxyphenyl)adamantane (B139514), characteristic adamantane proton signals are observed at δ 1.78 (6H) and δ 2.08 (9H).
In the ¹³C NMR spectrum, the adamantane cage shows distinct signals for its different carbon atoms. The carbon atom directly attached to the aryl ring (C-1) is a quaternary carbon and appears significantly downfield. The remaining tertiary (methine) and secondary (methylene) carbons of the adamantane skeleton have characteristic chemical shifts, which are well-documented for adamantane derivatives. chemicalbook.com Adamantane itself is often used as a chemical shift reference in solid-state NMR, with its CH and CH₂ signals appearing at well-defined positions. nih.govnih.gov
Aryl and Methoxyl Environments: The 4-methoxyphenyl group exhibits signals typical of a para-substituted benzene (B151609) ring. In the ¹H NMR spectrum, this gives rise to two sets of doublets in the aromatic region (typically δ 6.8-7.5 ppm), corresponding to the two pairs of chemically non-equivalent aromatic protons (H-2'/H-6' and H-3'/H-5'). The methoxy (B1213986) group (–OCH₃) protons appear as a sharp singlet, usually around δ 3.8 ppm.
The ¹³C NMR spectrum for the aryl portion shows four distinct signals in the aromatic region: one for the ipso-carbon attached to the adamantane cage, one for the carbon bearing the methoxy group, and two for the protonated aromatic carbons. The methoxy carbon itself resonates at approximately δ 55 ppm. chemicalbook.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Adamantane CH | Multiplet, ~1.75-1.85 | ~38.0 |
| Adamantane CH₂ | Multiplet, ~2.05-2.15 | ~28.5 |
| Adamantane C-1 (Quaternary) | - | ~35-40 |
| Aryl H-2', H-6' | Doublet, ~7.2-7.4 | ~126-128 |
| Aryl H-3', H-5' | Doublet, ~6.8-6.9 | ~113-115 |
| Aryl C-1' (ipso) | - | ~140-145 |
| Aryl C-4' (C-OCH₃) | - | ~157-159 |
| Methoxy (-OCH₃) | Singlet, ~3.8 | ~55.2 |
Note: Predicted values are based on data from analogous compounds and general NMR principles. Actual experimental values may vary.
To unequivocally assign all proton and carbon signals and confirm the connectivity between the adamantane and methoxyphenyl fragments, two-dimensional (2D) NMR experiments are employed. scielo.org.za
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show correlations between the different protons within the adamantane cage and also between the ortho- and meta-protons on the aromatic ring, confirming their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). It is used to definitively assign the carbon signals for each protonated carbon in both the adamantane and aryl moieties.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would be observed from the adamantane protons to the ipso-carbon (C-1') of the phenyl ring, and conversely from the ortho-protons (H-2'/H-6') of the phenyl ring to the quaternary C-1 of the adamantane cage. This provides definitive proof of the C-C bond connecting the two main structural units. uky.edu
While solution-state NMR provides data on the time-averaged conformation of the molecule, solid-state NMR (ssNMR) offers insights into its structure and dynamics in the crystalline phase. ucl.ac.uk For a molecule like this compound, ssNMR can be used to study the conformational rigidity of the molecule in its crystal lattice. As adamantane derivatives are known to exhibit complex phase transition behaviors, variable-temperature ssNMR could reveal changes in molecular packing and dynamics. ucl.ac.uk The technique can distinguish between crystallographically non-equivalent molecules in the unit cell and provide information on the orientation of the phenyl ring relative to the adamantane cage in the absence of a single crystal for X-ray diffraction.
Single-Crystal X-ray Diffraction Analysisnih.gov
Single-crystal X-ray diffraction provides the most precise information regarding the three-dimensional structure of a molecule, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. While a specific structure for this compound is not publicly available, analysis of closely related structures provides a clear picture of its expected geometry and packing. nih.gov
The molecular geometry of this compound is defined by the rigid, strain-free adamantane cage and the planar methoxyphenyl group.
Adamantane Core: The adamantane skeleton adopts its characteristic chair conformations for all its six-membered rings, resulting in a highly symmetric and rigid structure. The C-C bond lengths within the cage are expected to be in the typical range for sp³-sp³ carbon bonds (~1.54 Å), and the C-C-C bond angles will be close to the ideal tetrahedral angle of 109.5°.
Aryl Group and Linkage: The phenyl ring is planar. In related structures, such as 3-(adamantan-1-yl)-4-(4-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione, the adamantane group and the phenyl ring are oriented nearly perpendicular to each other. nih.govresearchgate.net A similar conformation is expected for this compound due to the steric bulk of the adamantane cage, which minimizes steric hindrance with the ortho-hydrogens of the phenyl ring. The C-C bond connecting the adamantane C-1 to the aryl C-1' would be approximately 1.51 Å, typical for a C(sp³)-C(sp²) bond.
Table 2: Expected Bond Lengths and Angles for this compound
| Parameter | Description | Expected Value |
| C(adamantane)-C(adamantane) | Bond length within the cage | ~1.54 Å |
| C(adamantane)-C(aryl) | Connecting bond length | ~1.51 Å |
| C(aryl)-C(aryl) | Bond length within the phenyl ring | ~1.39 Å |
| C(aryl)-O | Aryl ether bond length | ~1.37 Å |
| O-C(methyl) | Methyl ether bond length | ~1.42 Å |
| C-C-C (adamantane) | Bond angle within the cage | ~109.5° |
| C(adamantane)-C(aryl)-C(aryl) | Bond angle at the ipso-carbon | ~120° |
Note: Values are based on data from analogous crystal structures. nih.govresearchgate.netnih.gov
The crystal packing of this compound is expected to be dominated by weak van der Waals forces and potentially other non-covalent interactions, driven by the need to efficiently fill space.
Van der Waals Forces: The bulky, lipophilic adamantane cages will interact with each other and with the phenyl rings of neighboring molecules through dispersion forces, leading to a closely packed structure.
C-H···π Interactions: Weak hydrogen bonds of the C-H···π type are likely to occur, where C-H bonds from the adamantane cage of one molecule interact with the electron-rich π-system of the methoxyphenyl ring of an adjacent molecule. Such interactions are common in stabilizing the crystal structures of adamantane-aryl compounds. nih.govresearchgate.net
Hirshfeld Surface Analysis: In related adamantane derivatives, Hirshfeld surface analysis has been used to visualize and quantify the intermolecular contacts. nih.govnih.gov For this molecule, such an analysis would likely show that H···H contacts make up the largest contribution to the crystal packing, which is typical for hydrocarbon-rich structures. The analysis would also highlight the specific regions involved in any C-H···O or C-H···π interactions, providing a detailed map of the forces holding the crystal lattice together. acs.org
Co-crystallization Studies
Co-crystallization is a powerful technique used to obtain high-quality crystals of substances that are otherwise difficult to crystallize, such as liquids or oils, by crystallizing them with a "crystallization chaperone". researchgate.net While specific co-crystallization studies for this compound have not been detailed in the surveyed literature, the broader class of adamantane derivatives is well-utilized in this field.
Tetraaryl-adamantane derivatives, for example, can act as effective chaperones, forming well-ordered crystalline lattices that encapsulate a wide range of small analyte molecules. researchgate.netbruker.com This method has a high success rate for analytes with molecular weights typically between 40 and 180 Da. bruker.com The rigid, well-defined structure of the adamantane cage is instrumental in forming stable and predictable packing arrangements in crystals. For instance, adamantane-1,3-dicarboxylic acid has been successfully co-crystallized with 4,4'-bipyridine, where hydrogen bonds and other weak interactions dictate the formation of a stable three-dimensional structure. nih.gov These examples highlight the potential utility of the adamantane framework in facilitating crystallographic analysis, a principle that could be extended to this compound for structural studies of other molecules.
Vibrational Spectroscopy (IR, Raman) for Structural Insights
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups and probing the molecular structure of this compound. nih.gov Although specific spectra for this compound are not widely published, the expected vibrational frequencies can be reliably predicted based on the analysis of its constituent parts: the adamantane cage and the 4-methoxyphenyl group.
The adamantane moiety exhibits characteristic vibrational modes. researchgate.net These include strong C-H stretching bands around 2900 cm⁻¹ and a distinctive CH₂ scissoring vibration at approximately 1450 cm⁻¹. researchgate.net The rigid cage structure also gives rise to a series of skeletal deformation and rocking modes at lower frequencies (below 1000 cm⁻¹). researchgate.net
The 4-methoxyphenyl group contributes its own set of characteristic vibrations. These include aromatic C-H stretching vibrations typically found above 3000 cm⁻¹, aromatic C=C ring stretching modes near 1600 cm⁻¹ and 1500 cm⁻¹, and a strong absorption corresponding to the C-O stretch of the methoxy group's ether linkage. The differences in selection rules for IR and Raman spectroscopy mean that some modes may be more prominent in one technique than the other, providing complementary information. americanpharmaceuticalreview.com
A summary of the expected key vibrational bands is presented below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Technique |
| Adamantane | C-H Stretch | ~2850-2920 | IR, Raman |
| Adamantane | CH₂ Scissor | ~1450 | IR |
| Adamantane | Cage/Skeletal Deformations | < 1000 | IR, Raman |
| Phenyl Ring | C-H Stretch | ~3000-3100 | IR, Raman |
| Phenyl Ring | C=C Stretch | ~1600, ~1500 | IR, Raman |
| Methoxy Group | C-O Stretch (Aryl-Alkyl Ether) | ~1250 (asymmetric), ~1040 (symmetric) | IR |
| Methoxy Group | C-H Stretch | ~2830-2950 | IR, Raman |
Mass Spectrometry for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a definitive technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern upon ionization. For this compound, which has a molecular formula of C₁₇H₂₂O, the exact molecular weight is 242.36 g/mol . chemsynthesis.com
In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) of 242. The fragmentation of this molecular ion is predicted to be dominated by the exceptional stability of the tertiary 1-adamantyl carbocation.
The primary fragmentation pathways are expected to be:
Formation of the 1-adamantyl cation: Cleavage of the C-C bond between the adamantane cage and the phenyl ring would yield the highly stable 1-adamantyl cation at m/z 135 . nih.gov This fragment is often the base peak (the most abundant ion) in the mass spectra of 1-substituted adamantanes. nih.gov
Further fragmentation of the adamantyl cation: The adamantyl cation itself can undergo further fragmentation, leading to smaller, characteristic ions observed in the mass spectrum of adamantane, such as those at m/z 93, 91, 79, and 77. nih.gov
Formation of methoxyphenyl-containing fragments: Cleavage can also result in fragments containing the methoxyphenyl group. A prominent peak at m/z 121 corresponding to the 4-methoxybenzyl cation ([CH₃OC₆H₄CH₂]⁺) or a related tropylium-like ion is anticipated, arising from rearrangement and fragmentation. nist.gov
The predicted fragmentation pattern provides a clear fingerprint for the identification of the this compound structure.
| m/z Value | Proposed Fragment Ion | Structure |
| 242 | Molecular Ion | [C₁₇H₂₂O]⁺ |
| 135 | 1-Adamantyl Cation | [C₁₀H₁₅]⁺ |
| 121 | 4-Methoxybenzyl Cation | [C₈H₉O]⁺ |
| 93 | Adamantane Fragment | [C₇H₉]⁺ |
| 79 | Adamantane Fragment | [C₆H₇]⁺ |
| 77 | Phenyl Cation | [C₆H₅]⁺ |
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Optical Properties
Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, provides valuable information about the electronic transitions within a molecule and its resulting optical properties. The electronic behavior of this compound is dominated by the 4-methoxyphenyl group, which acts as the primary chromophore.
UV-Visible Spectroscopy: The UV-Vis spectrum is expected to show absorption bands arising from π→π* electronic transitions within the benzene ring. Compared to unsubstituted benzene, the absorption maxima for this compound are expected to be shifted to longer wavelengths (a bathochromic or red shift). This shift is caused by the electronic effects of the substituents on the phenyl ring:
The methoxy group (-OCH₃) is a strong electron-donating group (auxochrome) that increases the energy of the highest occupied molecular orbital (HOMO), thus reducing the HOMO-LUMO energy gap and shifting absorption to longer wavelengths.
The adamantyl group , being an alkyl substituent, has a weak electron-donating effect that also contributes to a slight bathochromic shift.
Fluorescence Spectroscopy: Aromatic compounds like this compound are often fluorescent. Upon absorbing UV light, the molecule is promoted to an excited electronic state. It can then relax back to the ground state by emitting light at a longer wavelength than it absorbed, a phenomenon known as fluorescence (Stokes shift). The introduction of silyl (B83357) groups at the 1- and 4-positions of naphthalene, a related aromatic chromophore, has been shown to increase fluorescence intensity, and similar effects related to substitution patterns influence the optical properties of the methoxyphenyl group. mdpi.com The specific fluorescence quantum yield and lifetime would require experimental measurement but the compound is expected to be emissive.
| Spectroscopy Type | Expected Observation | Electronic Transition |
| UV-Visible Absorption | Absorption bands in the UV region (e.g., ~225 nm and ~275 nm) | π→π* transitions of the substituted benzene ring |
| Fluorescence Emission | Emission at a longer wavelength than the absorption maximum | Relaxation from the lowest singlet excited state (S₁) to the ground state (S₀) |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (DFT, Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in studying the properties of 1-(4-Methoxyphenyl)adamantane. These methods solve the Schrödinger equation for the molecule to determine its electronic structure and other key characteristics. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) is critical for obtaining accurate results that correlate well with experimental data. materialsciencejournal.orgeurjchem.com
The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron to a higher energy state. nih.govnih.gov
In computational studies of related compounds, the HOMO is often delocalized over electron-rich regions, such as a pyran ring, while the LUMO is concentrated on electron-accepting moieties like a nitrophenyl ring. materialsciencejournal.org For this compound, the HOMO would likely be centered on the electron-donating methoxy-substituted phenyl ring, while the LUMO would be distributed across the adamantane (B196018) cage and the aromatic system.
Table 1: HOMO-LUMO Energy Gaps for Structurally Related Compounds
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |
|---|---|---|---|---|---|
| (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (in DMSO) | DFT/B3LYP/6-311++G(d,p) | - | - | 3.750 | niscpr.res.in |
| 4-(tert-Butyl)-4-nitro-1,1-biphenyl | DFT | - | - | 3.97 | eurjchem.com |
| Temozolomide (Neutral, Gas Phase) | DFT/B3LYP/6-311G(d) | - | - | 4.40 | aimspress.com |
Note: Data presented is for analogous compounds to illustrate typical values obtained through DFT calculations.
Conformational analysis is essential for understanding the three-dimensional structure and flexibility of this compound. The molecule's energy landscape, a map of its potential energy as a function of its geometric parameters, reveals the most stable conformations (energy minima) and the energy barriers between them. nih.gov
For this compound, key conformational flexibility arises from the rotation around the single bond connecting the adamantane cage to the methoxyphenyl ring. By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be generated. This analysis identifies the preferred spatial orientation of the two bulky groups relative to each other. Studies on complex molecules like Ritonavir have successfully used energy landscape frameworks to identify distinct conformational funnels and understand interconversion pathways between them. nih.gov Such an analysis for this compound would elucidate its preferred 3D structure and the dynamics of its conformational changes.
DFT calculations are a reliable tool for predicting spectroscopic properties, which can then be compared with experimental data for structure verification.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is frequently used alongside DFT to calculate the ¹H and ¹³C NMR chemical shifts. nih.govnih.gov These theoretical predictions are invaluable for assigning experimental spectra. For instance, in a study of a complex methoxyphenyl derivative, the calculated chemical shifts for aryl carbons were found to be in good agreement with the experimental values. nih.gov
UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov This method calculates the energies of electronic transitions, which correspond to the absorption wavelengths (λmax). Calculations can predict π→π* and n→π* transitions and how they are affected by different solvents. niscpr.res.in For a related compound, TD-DFT calculations revealed that a blue shift (hypsochromic shift) occurred when moving from the gas phase to a DMSO solvent. materialsciencejournal.org
Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Related Methoxyphenyl Compound
| Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |
|---|---|---|
| C22 (Imine) | 147.68 | 152.40 |
| C24 (Carbonyl) | 157.78 | 164.00 |
| C25 (Triazole) | 136.92 | 145.10 |
| C26 (Triazole) | 138.53 | 149.20 |
| C41 (Methoxy) | 55.85 | 58.60 |
Data from a study on (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. nih.gov
Computational chemistry can predict a molecule's reactivity and model the transition states of chemical reactions. nih.govmit.edu The molecular electrostatic potential (MEP) surface is often calculated to identify reactive sites. nih.gov The MEP map illustrates the charge distribution, with electron-rich regions (negative potential, typically red) indicating sites for electrophilic attack and electron-poor regions (positive potential, typically blue) indicating sites for nucleophilic attack. nih.gov
Furthermore, DFT can be used to model the entire reaction pathway for a chemical transformation, identifying the high-energy transition state structure that connects reactants and products. nih.govmit.edu Calculating the activation energy (the energy difference between the reactants and the transition state) allows chemists to predict reaction rates and understand mechanisms. nih.gov For this compound, this could be used to model its synthesis or predict its stability under various reaction conditions.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a computational microscope to view the time-dependent behavior of atoms and molecules. By solving Newton's equations of motion, MD simulations can track the trajectory of a molecule over time, revealing its dynamic behavior, conformational changes, and interactions with its environment, such as a solvent or a host molecule. bohrium.comtandfonline.comnih.govnih.gov
The adamantane cage is a classic "guest" moiety in supramolecular chemistry due to its size, shape, and hydrophobicity, making it an ideal fit for the cavities of "host" molecules like cyclodextrins and alginates. nih.govrsc.org
MD simulations are particularly useful for studying the formation and stability of such host-guest complexes. bohrium.com Simulations can elucidate:
The precise orientation of the guest (this compound) within the host's cavity.
The stability of the complex over time, often assessed by monitoring the root-mean-square deviation (RMSD) of the atomic positions.
The key intermolecular forces (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex.
The role of the solvent in the inclusion process.
Solvation Effects and Solution-Phase Behavior
The behavior of this compound in solution is governed by the interplay of its bulky, nonpolar adamantyl group and the more polar methoxyphenyl substituent. Understanding its solvation is crucial for predicting its reactivity and transport properties in different media.
Studies on related adamantane derivatives, such as 1-bromoadamantane, 1-adamantanol (B105290), and 2-adamantanone, provide a framework for understanding these effects. The solution and solvation enthalpies of these compounds have been determined in various aprotic solvents, revealing the thermodynamic contributions of the adamantane core to the solvation process. researchgate.net The specific interaction enthalpies, which quantify interactions beyond non-specific dispersion forces, can be calculated from these experimental values. researchgate.net For instance, the specific interaction enthalpy of 1-adamantanol shows a strong correlation with the solvent's hydrogen bond accepting ability (Kamlet-Taft β scale), highlighting the role of specific solute-solvent interactions. researchgate.net
For this compound, the large, lipophilic adamantane group is expected to dominate its solubility in nonpolar solvents. The introduction of the adamantane moiety into drug molecules is a common strategy to increase their lipophilicity. nih.gov The methoxy (B1213986) group, with its potential for dipole-dipole interactions and weak hydrogen bonding, would modulate its behavior in more polar solvents. Computational models, particularly those employing implicit solvent models, can predict how the dielectric constant of the solvent influences the molecule's conformational preferences and electronic structure. rsc.org
Table 1: Solution and Solvation Enthalpies of Adamantane Derivatives in Select Solvents (kJ/mol at 298.15 K)
| Compound | Solvent | Solution Enthalpy (ΔHsoln) | Solvation Enthalpy (ΔHsolv) |
| 1-Bromoadamantane | Cyclohexane (B81311) | 17.5 | -29.8 |
| 1-Bromoadamantane | Benzene (B151609) | 10.8 | -36.5 |
| 1-Adamantanol | Cyclohexane | 20.1 | -43.1 |
| 1-Adamantanol | Benzene | 15.2 | -48.0 |
| 2-Adamantanone | Cyclohexane | 18.5 | -41.0 |
| 2-Adamantanone | Benzene | 8.8 | -50.7 |
This table is generated based on data for analogous compounds from available research to illustrate the principles of solvation for adamantane derivatives. researchgate.net
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are theoretical models that seek to correlate the chemical structure of a series of compounds with their reactivity or other properties. researchgate.net For adamantane derivatives, QSRR studies often employ topological indices—numerical descriptors derived from the molecular graph—to predict physicochemical properties like chromatographic retention times. researchgate.net
The "structural analogy method" is a powerful approach within QSRR for studying adamantanes. researchgate.net This method leverages the systematic changes in structure across a series of derivatives to build robust predictive models. The relationship between structure and properties is investigated by calculating various topological indices and correlating them with experimentally determined characteristics. researchgate.net
In the context of this compound, a QSRR model could be developed to predict its retention behavior in chromatography based on a set of calculated molecular descriptors. These descriptors would numerically encode features such as:
Molecular Size and Shape: Related to the bulky adamantane cage.
Connectivity: Describing how the adamantane and phenyl rings are connected.
Electronic Properties: Capturing the influence of the methoxy group.
By establishing a statistically significant relationship between these descriptors and an experimental observable (e.g., retention time) for a series of related adamantyl-arenes, the properties of this compound could be accurately predicted without the need for direct measurement. researchgate.net Such models are invaluable for optimizing separation conditions and for identifying compounds with desired properties in large virtual libraries. researchgate.netresearchgate.net
Non-Linear Optical (NLO) Property Predictions
Adamantane derivatives are emerging as a promising class of materials for non-linear optical (NLO) applications. rsc.org NLO materials interact with intense electromagnetic fields, like those from lasers, to produce new fields with altered frequencies, a property essential for technologies like optical signal processing and frequency conversion. daneshyari.com
Theoretical studies predict that the introduction of substituents onto the adamantane cage can lead to significant NLO responses. researchgate.net The combination of the rigid, insulating adamantane framework with a π-conjugated system, such as the methoxyphenyl group in this compound, is a key design strategy for NLO materials. The adamantane cage acts as a bulky, transparent scaffold, while the aromatic moiety provides the necessary polarizability and potential for charge transfer, which are crucial for second-order NLO effects. nih.gov
Computational studies, often using density functional theory (DFT), are employed to predict the NLO properties of adamantane derivatives. researchgate.net These calculations can determine the first hyperpolarizability (β), a molecular-level quantity that dictates the macroscopic second-order NLO response. For instance, studies on alkali metal-doped adamantanes have shown that substitution can dramatically increase the first hyperpolarizability. daneshyari.com Similarly, annulating an adamantane scaffold to aromatic π-systems has been shown to be a powerful strategy for modulating optoelectronic properties. nih.gov
For this compound, computational models would likely predict a notable NLO response due to the asymmetric charge distribution induced by the electron-donating methoxy group on the phenyl ring, which is attached to the non-polar adamantane cage. The rigid structure helps to maintain a non-centrosymmetric arrangement in the solid state, a prerequisite for second-harmonic generation (SHG), a key NLO phenomenon. rsc.org
Advanced Material Science and Supramolecular Applications
Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of complex, ordered structures. 1-(4-Methoxyphenyl)adamantane, with its bulky and lipophilic adamantyl cage, is an excellent "guest" molecule for various "host" systems.
Inclusion Complex Formation with Cyclodextrins and Cucurbiturils
The formation of inclusion complexes is a hallmark of host-guest chemistry, where a guest molecule is encapsulated within the cavity of a host molecule. oatext.com This interaction is driven by factors such as size, shape, and intermolecular forces.
Cyclodextrins: These cyclic oligosaccharides possess a hydrophobic inner cavity and a hydrophilic exterior, making them ideal hosts for nonpolar guest molecules like the adamantane (B196018) core of this compound in aqueous solutions. oatext.comyoutube.com The methoxyphenyl group can also influence the binding and orientation within the cyclodextrin (B1172386) cavity. The complexation of adamantane derivatives with cyclodextrins, such as β-cyclodextrin, can lead to the formation of inclusion adducts with varying adamantane-to-cyclodextrin ratios. nih.gov For instance, studies with adamantane derivatives have shown the formation of complexes with stoichiometries like 2:2 and 3:2 (guest:host). nih.gov The interaction is not limited to simple adamantanes; polymers functionalized with adamantane groups can also form inclusion complexes with cyclodextrins, leading to tunable properties. nih.gov
Cucurbiturils: These macrocyclic compounds, composed of glycoluril (B30988) units, have a rigid, pumpkin-shaped structure with a hydrophobic cavity and polar carbonyl portals. Cucurbit nih.govuril (CB7) is particularly well-suited for forming highly stable host-guest complexes with adamantane derivatives. nih.govnih.gov The association constant for the complex between CB7 and adamantane can be exceptionally high, on the order of 10¹⁴ M⁻¹. nih.govnih.govresearchgate.net This strong binding is attributed to the complementary size and shape of the adamantane guest and the CB7 host cavity, as well as favorable van der Waals and ion-dipole interactions. nih.gov The formation of these robust complexes has been explored for various applications, including pretargeted imaging. nih.govnih.gov Mechanochemical methods, such as ball-milling, have also been successfully employed to synthesize inclusion complexes of adamantane derivatives with cucurbit nih.govuril, offering a solvent-free route to these supramolecular structures. rsc.org
Molecular Recognition and Self-Assembly Processes
Molecular recognition, the specific interaction between two or more molecules, is the foundation of self-assembly. The adamantane moiety of this compound serves as a key recognition element, driving the formation of ordered supramolecular architectures.
The self-assembly process can be influenced by the host-guest interactions described above. For example, the complexation of adamantane-functionalized polymers with cyclodextrins can induce self-assembly into more complex nanostructures. nih.govpensoft.net Similarly, the strong and specific interaction between adamantane and cucurbiturils can be harnessed to direct the assembly of molecules into well-defined patterns. nih.govnih.gov This principle has been utilized in various fields, from drug delivery to materials science. nih.govpensoft.net The adamantane cage itself can act as a building block for the self-assembly of molecular crystals. wikipedia.org
Crystallization Chaperones for Small Molecules
A significant challenge in chemistry is the crystallization of liquid or highly flexible small molecules for structure determination by X-ray crystallography. Tetraaryladamantanes, a class of molecules to which this compound is related, have emerged as effective "crystallization chaperones." thieme-connect.combruker.com These chaperones co-crystallize with the target analyte, providing a rigid framework that facilitates the formation of high-quality crystals.
Tetraaryladamantanes with alkoxyphenyl groups are particularly interesting for this application. thieme-connect.com For instance, derivatives like 1,3,5,7-tetrakis(2,4-dimethoxyphenyl)adamantane (B8217918) (TDA) and 1,3,5,7-tetrakis(2-bromo-4-methoxyphenyl)adamantane (TBro) have shown to be versatile hosts for a range of small molecules. bruker.combruker.com A recent development is the use of 1,3,5,7-tetrakis(2-fluoro-4-methoxyphenyl)adamantane (TFM) as a crystallization chaperone for larger acyclic molecules. nih.gov The success of these chaperones highlights the potential of functionalized adamantanes in facilitating structural analysis of otherwise intractable compounds.
Polymeric Materials and Composites
The incorporation of the adamantane scaffold into polymers can significantly enhance their physical and chemical properties. Its rigid and bulky nature imparts desirable characteristics to the resulting materials.
Adamantane as a Structural Building Block in Polymers
The adamantane unit is an attractive building block for polymers due to its excellent thermal stability, rigidity, and well-defined three-dimensional structure. acs.org When incorporated into a polymer chain, either as a pendant group or as part of the backbone, the adamantyl group can:
Increase Glass Transition Temperature (Tg): The rigidity of the adamantane cage restricts the motion of the polymer chains, leading to a higher Tg. acs.orgoup.com
Improve Mechanical Properties: The bulky nature of the adamantyl group can increase the stiffness and strength of the polymer. oup.commdpi.com
Increase Solubility: The three-dimensional shape of adamantane can disrupt polymer chain packing, leading to improved solubility in organic solvents. acs.orgoup.com
Adamantane has been incorporated into a variety of polymers, including polyacrylates, polyamides, and poly(ether ether ketones), resulting in materials with enhanced properties. acs.org
Microporous Organic Polymers (MOPs) with Adamantane Scaffolds
Microporous organic polymers (MOPs) are a class of materials characterized by a large internal surface area and a network of interconnected pores. These properties make them promising for applications such as gas storage and separation, catalysis, and adsorption of organic vapors. nih.govmagtech.com.cn
The use of adamantane as a building block in MOPs is particularly advantageous. magtech.com.cn The tetrahedral geometry of the adamantane core allows for the construction of three-dimensional polymer networks with high porosity. nih.govresearchgate.net These adamantane-based MOPs often exhibit:
High Surface Areas: The rigid, space-filling nature of the adamantane units helps to create and maintain a porous structure. magtech.com.cnresearchgate.net
Good Thermal and Chemical Stability: The inherent stability of the adamantane cage contributes to the robustness of the MOPs. nih.govmagtech.com.cn
Tailorable Pore Sizes: The size and connectivity of the pores can be controlled by the choice of co-monomers and the synthetic methodology. magtech.com.cn
For example, a microporous poly(Schiff base) constructed from adamantane-based monomers exhibited a BET surface area of 865 m²/g and showed significant uptake of CO₂, benzene (B151609), and cyclohexane (B81311). magtech.com.cn Another study reported a nanoporous organic polymer synthesized using 1,3-dibromoadamantane (B19736) as a crosslinker, which demonstrated high uptake capacities for benzene and cyclohexane. rsc.org
Optoelectronic Materials and Devices
The rigid, three-dimensional structure of the adamantane cage, combined with the electronic properties of the methoxyphenyl group, makes this compound and its derivatives promising candidates for advanced material science. These compounds are increasingly explored for their potential in optoelectronic applications, where their unique combination of bulkiness, thermal stability, and charge-transporting capabilities can be leveraged to enhance the performance and longevity of devices.
Hole-Transporting Materials (HTMs)
The adamantane scaffold is a key component in the design of novel hole-transporting materials (HTMs), particularly for use in perovskite solar cells (PSCs). The bulky, non-conjugated adamantane core serves to create a three-dimensional structure that can effectively prevent molecular aggregation and improve the morphological stability of the HTM layer. This is crucial for achieving high-efficiency and long-lasting solar cells.
A notable example is a dopant-free HTM, 4′,4‴,4‴'',4‴''''-(adamantane-1,3,5,7-tetrayl)tetrakis(N,N-bis(4-methoxyphenyl)-[1,1′-biphenyl]-4-amine), designated as FDY (or Ad-Ph-OMeTAD). researchgate.netnih.govnih.gov This molecule features a central adamantane core tetra-substituted with triphenylamine (B166846) units that incorporate the 4-methoxyphenyl (B3050149) group. researchgate.netnih.gov The non-conjugated adamantane cage acts as a robust anchor, while the triphenylamine arms facilitate efficient hole transport. researchgate.net
When integrated into an inverted planar perovskite solar cell, FDY demonstrated impressive performance without the need for chemical dopants, which are often used to enhance the conductivity of HTMs but can also contribute to device degradation. nih.govnih.gov The device utilizing FDY as the HTM achieved a power conversion efficiency (PCE) of 18.69%. researchgate.netnih.govnih.gov This high efficiency is attributed to the material's excellent hole-transport properties and its ability to form a stable interface with the perovskite layer. researchgate.net Furthermore, the stability of the PSC based on FDY was significantly improved compared to devices using the standard HTM PEDOT:PSS. The FDY-based device retained over 90% of its initial PCE after 60 days of storage in a nitrogen glove box and over 81% after 188 hours in open air with 50-60% relative humidity. nih.gov
Computational studies on adamantane derivatives have further elucidated their potential as HTMs. researchgate.net Quantum mechanical calculations indicate that tetra-substituted adamantane derivatives can exhibit low hole reorganization energies and suitable highest occupied molecular orbital (HOMO) energy levels, which are critical for efficient hole injection and transport. researchgate.net These findings underscore the strategy of using a bulky, non-conjugated core like adamantane to design the next generation of stable and efficient HTMs. researchgate.netnih.gov
Table 1: Performance of Perovskite Solar Cell Using Adamantane-Based HTM (FDY)
| Parameter | Value | Reference |
|---|---|---|
| Power Conversion Efficiency (PCE) | 18.69% | researchgate.netnih.govnih.gov |
| Short-Circuit Current Density (JSC) | 22.42 mA cm-2 | nih.govnih.gov |
| Open-Circuit Voltage (VOC) | 1.05 V | nih.govnih.gov |
Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials
The incorporation of adamantane units into host materials for organic light-emitting diodes (OLEDs), especially those utilizing thermally activated delayed fluorescence (TADF), is a promising strategy for enhancing device performance. rsc.orgresearchgate.net The adamantane group's bulk and rigidity can improve the thermal and morphological stability of the material in its thin-film state, which is essential for the reliability and longevity of OLED devices. rsc.orgresearchgate.net
For instance, a host material named Ad-mCP was developed by integrating a rigid adamantane unit into the well-known host 1,3-bis(N-carbazolyl)benzene (mCP). researchgate.net This modification was designed to maintain the desirable high triplet energy of mCP while improving its thermal properties. researchgate.net The resulting Ad-mCP host exhibited a high glass transition temperature, making it suitable for vacuum-processed OLEDs. researchgate.net The spatially hindered structure created by the adamantane moiety also enhanced the photoluminescent quantum yield of the emissive layer and improved charge balance within the device. researchgate.net Consequently, a narrowband blue TADF-OLED employing the Ad-mCP host achieved a very high maximum external quantum efficiency of 29.9% and showed superior stability after thermal annealing compared to devices using the original mCP host. researchgate.net
Similarly, another study introduced an adamantane group into a 9-phenyl-9H-3,9′-bicarbazole (CzCzPh) host to create CzCzPh-mAd. rsc.org This modification aimed to preserve the core photophysical and electrochemical properties of CzCzPh while increasing its molecular weight and thermal stability for solution-processed OLEDs. rsc.org A solution-processed narrowband blue TADF-OLED using the CzCzPh-mAd host demonstrated a high external quantum efficiency exceeding 13% and showed better thermal stability and device reproducibility than the non-adamantane counterpart. rsc.org These examples highlight how the adamantane scaffold, often functionalized with phenyl or related aromatic groups, serves as a critical building block for developing robust and efficient luminescent materials for next-generation displays and lighting.
Catalysis and Organocatalysis
The adamantane framework, characterized by its rigid and bulky nature, has found significant application in the field of catalysis. When incorporated into ligand structures, the adamantyl group can exert profound steric and electronic effects that influence the activity, selectivity, and stability of metal catalysts.
Adamantane-Containing Ligands in Metal Catalysis
Adamantane-containing ligands, particularly bulky phosphine (B1218219) ligands, have emerged as highly effective in various metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and C-N coupling reactions. sinocompound.com The success of these catalytic systems often hinges on the ligand's properties. The adamantane scaffold provides significant steric bulk, which is a crucial factor in promoting efficient catalytic cycles. sinocompound.com For example, Pd-phosphine complexes have shown optimal catalytic activity when the ligand's cone angle is large (≥160°), a condition readily met by adamantyl-based phosphines. sinocompound.com
The utility of adamantane extends beyond phosphine ligands. Bidentate organic molecules featuring an adamantane spacer have been used to construct coordination polymers with metal ions like cobalt(II) and cadmium(II). nih.gov In these structures, the rigid adamantane unit controls the spatial arrangement of the coordinating groups (e.g., imidazole (B134444) or benzimidazole), influencing the dimensionality of the resulting supramolecular architecture, from 2D sheets to 1D zigzag chains. nih.gov This demonstrates the adamantane scaffold's role as a structural controller in the design of metal-organic materials. Furthermore, adamantyl-containing hydrazone compounds have been used to form complexes with various metals, including Cu(II), Co(II), Ni(II), and Zn(II), creating scaffolds with potential applications in medicinal chemistry and materials science. nih.gov A notable synthesis of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid (Adapalene) utilizes a Pd/C-mediated Suzuki coupling, showcasing the compatibility of the adamantyl group in modern catalytic transformations. nih.gov
Steric and Electronic Influences of the Adamantane Scaffold on Catalytic Activity
The influence of the adamantane scaffold on a catalyst's performance stems from a combination of steric and electronic effects. mdpi.comnih.gov
Steric Influence: The most prominent feature of the adamantane group is its significant steric bulk. sinocompound.com In catalysis, this bulk can be advantageous in several ways. It can stabilize the metal center, prevent the formation of inactive catalyst species, and promote the reductive elimination step in cross-coupling reactions, leading to higher turnover numbers and frequencies. sinocompound.com The steric hindrance created by the adamantyl group plays a major role in achieving catalytic success by influencing the geometry around the metal center. sinocompound.comnih.gov
Electronic Influence: Beyond sterics, the adamantyl group also exerts an electronic effect. It is generally considered to be an electron-donating group. mdpi.com This property can modulate the electron density at the metal center, thereby influencing the catalyst's reactivity. For example, in a study on zirconium complexes for propylene (B89431) polymerization, the electron-donating nature of the adamantyl group on the amido ligand was found to decrease the electrophilicity of the zirconium cation. mdpi.com This enhanced the separation of the counter-anion and led to higher catalytic activity, suggesting that in this particular system, the electronic effect played a more dominant role than the steric effect. mdpi.com
The interplay between these steric and electronic factors allows for the fine-tuning of a catalyst's properties. By strategically incorporating the adamantane scaffold into ligand designs, chemists can create catalysts with enhanced activity, selectivity, and stability for a wide range of chemical transformations. sinocompound.comrsc.org
Analogues, Derivatives, and Structure Activity/property Relationships Non Clinical
Systematic Structural Modifications of 1-(4-Methoxyphenyl)adamantane
The adamantane (B196018) cage possesses four equivalent tertiary carbon atoms at its bridgehead positions (C1, C3, C5, C7), which are prime sites for functionalization due to the ease of selective C-H bond activation. researchgate.net Introducing additional substituents at these positions on the this compound framework leads to multi-functionalized scaffolds with defined tetrahedral geometry. researchgate.net
A key derivative is 1,3,5,7-tetrakis-(p-methoxyphenyl)adamantane, where all four bridgehead positions are occupied by methoxyphenyl groups. This highly symmetric molecule has been investigated as a model material for sustainable phosphors. optica.org The functionalization at all bridgehead sites significantly alters the electronic and optical properties of the parent molecule. optica.org The synthesis of such tetra-substituted adamantanes, along with tri-substituted variants like 1,3,5-triphenyladamantane, can be controlled through reaction conditions, demonstrating the feasibility of producing these complex structures. researchgate.net The ability to create these C3-symmetric and tetravalent scaffolds is valuable for designing molecular architectures for various applications in bioorganic chemistry and materials science. researchgate.net
Research into symmetrically disubstituted adamantanes, such as 1,3-adamantane dicarboxylic acid, provides the foundational chemistry for creating derivatives with functional groups at multiple bridgehead positions, which can then be further elaborated. jlu.edu.cn
Table 1: Examples of Bridgehead-Modified Adamantane Derivatives This table is generated based on available research data and is for illustrative purposes.
| Derivative Name | Modification | Potential Application Area | Reference |
| 1,3,5-Triphenyladamantane | Addition of two phenyl groups at C3 and C5 | Synthetic building block | researchgate.net |
| 1,3,5,7-Tetrakis-(p-methoxyphenyl)adamantane | Addition of three p-methoxyphenyl groups at C3, C5, C7 | Light-emitting materials (phosphors) | optica.org |
| 1,3-Adamantane Dicarboxylic Acid | Introduction of a carboxyl group at C3 | Intermediate for polymer and drug synthesis | jlu.edu.cn |
| 1,3,5-Trihydroxyadamantane | Introduction of hydroxyl groups at C3 and C5 | Scaffold for drug design | researchgate.net |
Altering the electronic nature and position of substituents on the phenyl ring of 1-adamantyl-phenyl derivatives has a profound impact on their properties. Studies on a series of adamantyl-based esters with various phenyl ring substituents have systematically demonstrated these effects on cholinesterase inhibition. mdpi.com
The electronic properties of the substituent—whether electron-donating (e.g., -OCH₃, -CH₃) or electron-withdrawing (e.g., -Cl, -NO₂)—are critical. mdpi.com For instance, in the context of acetylcholinesterase (AChE) inhibition, compounds with electron-withdrawing groups like chlorine and nitro at the meta-position (position 3) of the phenyl ring showed stronger inhibitory effects compared to their other positional isomers. mdpi.com Conversely, an electron-donating methyl group at the para-position (position 4) led to a dramatic drop in activity. mdpi.com
This highlights a clear structure-activity relationship where both the electronic character and the location of the substituent are key determinants of biological activity. A comparison between 1-(4-bromophenyl)adamantane (B1298462) and 1-(5-bromo-2-methoxyphenyl)adamantane (B139514) further illustrates this, where the addition of an ortho-methoxy group enhances lipophilicity.
Table 2: Effect of Phenyl Ring Substituents on AChE Inhibitory Activity of Adamantyl Esters Data adapted from studies on adamantyl-based esters to illustrate substituent effects.
| Phenyl Substituent | Position | Substituent Type | Relative AChE Inhibition | Reference |
| -Cl | 3 | Electron-withdrawing | Strong | mdpi.com |
| -NO₂ | 3 | Electron-withdrawing | Moderate-Strong | mdpi.com |
| -OCH₃ | 3 | Electron-donating | Moderate | mdpi.com |
| -CH₃ | 4 | Electron-donating | Inactive | mdpi.com |
| 2,4-dichloro | 2, 4 | Electron-withdrawing | Strongest in series | mdpi.com |
Isomerism plays a crucial role in determining the properties and activity of adamantane derivatives. This includes both positional isomerism on the phenyl ring and substitution at different positions of the adamantane core itself.
Studies on adamantyl esters have shown that the position of a substituent on the phenyl ring significantly influences biological activity. For several electron-withdrawing and electron-donating groups, the strongest AChE inhibition was observed when the substituent was at position 3 (meta), followed by position 4 (para), and finally position 2 (ortho). mdpi.com For example, 3-chloro and 3-nitro substituted compounds were more potent inhibitors than their 2- or 4-substituted counterparts. mdpi.com
Furthermore, the point of attachment to the adamantane cage is critical. Derivatives substituted at the bridgehead C1 position, such as 1-aminoadamantane, consistently exhibit different and often higher selectivity indices in antiviral activity compared to isomers substituted at the C2 position. This differential behavior is attributed to the distinct steric and electronic environment of the bridgehead versus the secondary carbons of the adamantane core. scispace.com The synthesis of specific 1,4-disubstituted adamantanes as distinct syn- and anti- isomers further underscores the importance of stereochemistry in this rigid system, as these isomers can exhibit different physical and chemical properties. srce.hr
Exploration of Adamantane Core Variations (e.g., Spiro, Disubstituted)
Beyond simple substitution, the adamantane core of this compound can be integrated into more complex architectures, such as spiro and disubstituted systems, to create molecules with unique three-dimensional shapes and properties.
Disubstituted Adamantanes : The synthesis of 1,4-disubstituted adamantanes provides a rigid, symmetrical scaffold that is distinct from the more common 1,3-disubstitution pattern. srce.hr These compounds serve as crucial models for stereochemical studies and as starting materials for more complex polycyclic systems. srce.hr Similarly, the development of synthetic routes to 1,2-disubstituted adamantanes offers another pathway to novel derivatives with specific pharmacological potential. researchgate.net
Spiro Derivatives : A significant variation involves the fusion of the adamantane cage with other ring systems to form spiro compounds. For example, adamantane has been spiro-annelated to a 1,2,4-trioxane (B1259687) skeleton, combining the properties of both moieties. scispace.com The design of 1,2-annulated adamantane heterocyclic derivatives, such as adamantane-piperidines, aims to rigidify the conformation of the molecule, which can be advantageous for binding to biological targets. researchgate.net These spirocyclic adamantane derivatives have shown potent activity in various contexts, underscoring the value of this structural modification. researchgate.net
Theoretical Structure-Property Relationship Studies
Computational chemistry provides powerful insights into the structure-property relationships of this compound and its analogues. Methods like Density Functional Theory (DFT) are used to analyze electronic structure, molecular orbital energies, and electrostatic potential, which helps in rationalizing and predicting molecular behavior. ksu.edu.saresearchgate.netresearchgate.net
Theoretical studies on adamantane derivatives containing a 4-methoxybenzyl group have calculated key electronic properties. researchgate.net The analysis of Highest Occupied Molecular Orbitals (HOMOs) and Lowest Unoccupied Molecular Orbitals (LUMOs) reveals the distribution of electron density and the energy gap (E_gap), which is fundamental to the molecule's reactivity and electronic properties. optica.orgresearchgate.net For example, in 1,3,5,7-tetrakis-(p-methoxyphenyl)adamantane, the calculated HOMO-LUMO energy gap is approximately 5.7 eV. optica.org
Electrostatic potential maps are used to identify the most reactive sites in a molecule. ksu.edu.satandfonline.com In adamantane derivatives featuring a methoxyphenyl ring, these maps can highlight regions of strong repulsion and attraction, indicating likely sites for intermolecular interactions. ksu.edu.satandfonline.com Furthermore, theoretical studies have been used to correlate molecular geometry with properties like reorganization energy (λ), a key parameter in charge-transfer processes. For adamantane derivatives designed as hole transport materials, it was found that delocalization of positive potential in tetra-substituted systems leads to lower reorganization energy, which is a desirable property. researchgate.net These computational approaches are invaluable for the rational design of new adamantane-based molecules with tailored properties. researchgate.netsemanticscholar.org
Future Perspectives and Research Challenges
Development of Novel and Sustainable Synthetic Routes
The synthesis of adamantane (B196018) derivatives has traditionally involved methods that are sometimes impractical or have low yields. wikipedia.org A significant future direction lies in the development of more efficient and environmentally friendly synthetic methodologies.
Current research in the broader field of adamantane chemistry points towards several promising avenues:
Green Chemistry Approaches : There is a growing emphasis on "green" synthesis protocols that minimize or eliminate the use of toxic solvents and catalysts. rsc.org Techniques such as solvent-free reactions and the use of eco-friendly catalysts are being explored for the synthesis of various adamantane-containing heterocyclic molecules. rsc.orgnih.gov For instance, the Biginelli reaction has been successfully modified for adamantane derivatives, achieving high yields in short reaction times under solvent-free conditions. rsc.orgresearchgate.net Another green approach involves using nano materials in ionic liquid media, which has been demonstrated for the synthesis of adamantyl-imidazolo-thiadiazoles. nih.govplos.org
Direct Functionalization : Methods for the direct radical functionalization of adamantane's C–H bonds to form C–C bonds are a key area of development. rsc.org These reactions, which leverage the unique stability of adamantyl radical intermediates, provide efficient pathways to a variety of substituted adamantanes. rsc.org While the Friedel–Crafts reaction of 1-hydroxyadamantane with anisole (B1667542) (a methoxy-substituted benzene (B151609) ring) is a known and relatively straightforward method to produce aryl-substituted adamantanes, future work could focus on improving yields and expanding the substrate scope under milder, more sustainable conditions. wikipedia.org
Framework Construction : An alternative to functionalizing a pre-existing adamantane cage is the construction of the adamantane framework from simpler acyclic or bicyclic precursors. mdpi.com This approach offers a route to complex, specifically 1,2-disubstituted adamantane derivatives that are otherwise difficult to access. mdpi.com
Future research for 1-(4-methoxyphenyl)adamantane will likely focus on adapting these sustainable strategies to optimize its production, reduce environmental impact, and facilitate the synthesis of novel, related structures.
Table 1: Promising Sustainable Synthetic Strategies for Adamantane Derivatives
| Synthetic Strategy | Description | Key Advantages | Relevant Compounds | Citations |
|---|---|---|---|---|
| Solvent-Free Biginelli Reaction | A multi-component reaction to produce dihydropyrimidine (B8664642) derivatives of adamantane without the use of organic solvents. | High yields, short reaction times, environmentally friendly. | Adamantane-containing dihydropyrimidines | rsc.orgnih.gov |
| Ionic Liquid-Catalyzed Synthesis | Use of ionic liquids and nano-MgO as a catalytic base for ring formation reactions. | Green chemistry approach, efficient catalysis. | 6-(adamantan-1-yl)-2-substituted-imidazo[2,1-b] rsc.orgrsc.orgdergipark.org.trthiadiazoles | nih.govplos.org |
| Direct Radical Functionalization | Conversion of adamantane C-H bonds directly to C-C bonds via radical intermediates. | Efficient access to a wide variety of substituted derivatives. | Acyladamantanes, Alkylated adamantanes | rsc.org |
| Catalyst-Free Friedel-Crafts Reaction | Reaction of 1-hydroxyadamantane with anisole to form the aryl-adamantane bond without a catalyst. | Simple procedure, avoids metal catalysts. | Aryl-substituted adamantanes | wikipedia.org |
Advanced Characterization Techniques for Complex Assemblies
As adamantane derivatives like this compound are increasingly used as building blocks for supramolecular systems and complex materials, the need for advanced characterization techniques becomes paramount. nih.govontosight.ai The rigid adamantane cage is an effective scaffold for creating self-assembling systems, such as those with cyclodextrins, which have applications in drug delivery. nih.govresearchgate.netacs.org
Future challenges involve probing the structure and dynamics of these complex assemblies in detail. While standard techniques like NMR, IR spectroscopy, and X-ray crystallography are routinely used to confirm the structure of individual molecules rsc.orgnih.govdntb.gov.ua, more sophisticated methods are required to understand their higher-order organization.
Probing Supramolecular Interactions : Techniques like Isothermal Titration Calorimetry (ITC) are crucial for quantifying the thermodynamics of host-guest complexation, for example, between adamantane moieties and cyclodextrin (B1172386) cavities. researchgate.netacs.org
Analyzing Solid-State Packing : In the solid state, the formation of complex assemblies can be studied using a combination of single-crystal X-ray diffraction, Powder X-ray Diffraction (PXRD), and UV-Vis diffuse reflectance spectroscopy. mdpi.com These methods were used to reveal the vapochromic behavior of a keto-adamantane-based macrocycle, where color changes were linked to the decomplexation of cocrystals triggered by solvent vapor. mdpi.com
Investigating Dynamic Systems : For dynamic systems like self-healing supramolecular networks, rheological measurements are essential to characterize their viscoelastic properties. researchgate.net
The development and application of these advanced techniques will be critical for understanding how molecules of this compound interact and organize into larger, functional assemblies.
Exploration of Emerging Material Applications
The unique combination of a rigid, insulating adamantane core and a functional aromatic group makes this compound a promising candidate for various emerging material applications. researchgate.netgoogle.com Research on related adamantane derivatives has already demonstrated their potential in diverse fields.
Optoelectronic Materials : Adamantane-based materials are being developed for use in organic light-emitting diodes (OLEDs). researchgate.net By linking electron-donating and electron-accepting units through a rigid adamantane bridge, it's possible to create host materials with high triplet energies, which are essential for efficient blue phosphorescent OLEDs. researchgate.net A material with a similar "donor-bridge-acceptor" topology, 1,3,5,7-tetrakis-(p-methoxyphenyl)adamantane, has been investigated as a sustainable phosphor that exhibits broad, white-light emission. rsc.orgoptica.orgsemanticscholar.org This suggests a significant potential for this compound in solid-state lighting.
Porous Organic Polymers : The tetrahedral geometry of the adamantane cage makes it an excellent building block for creating microporous organic polymers (MOPs). magtech.com.cn These materials possess high thermal and chemical stability, low density, and high surface area, making them suitable for gas storage, separation, and catalysis. magtech.com.cn
Advanced Polymer Membranes : Incorporating adamantane into polymer backbones can enhance thermal stability and mechanical strength. mdpi.com Adamantane-based poly(aryl ether ketone) membranes have shown promise for applications in vanadium flow batteries, exhibiting high ion conductivity, limited swelling, and impressive battery performance. mdpi.com
Strain Engineering : In the field of 2D materials, adamantane-based plasma polymers have been used as an exceptional capping layer to transfer substrate-induced strain to materials like MoS₂, achieving unprecedented levels of crystal strain and tuning of electronic properties. researchgate.net
Future research will likely involve synthesizing polymers and supramolecular structures from this compound to explore its utility in these and other advanced applications.
Table 2: Potential Material Applications for Adamantane Derivatives | Application Area | Description | Example Adamantane Derivative Function | Citations | | :--- | :--- | :--- | :--- | | Organic Electronics (OLEDs) | Host materials for phosphorescent light-emitting diodes. | Rigid adamantane bridge disrupts conjugation to maintain high triplet energy. | CzCN-Ad (4-{3-[4-(9H-carbazol-9-yl)phenyl]adamantan-1-yl}benzonitrile) | researchgate.net | | Solid-State Lighting | Sustainable phosphors for white light generation. | Functionalized diamondoid exhibiting octave-spanning emission. | 1,3,5,7-tetrakis-(p-methoxyphenyl)adamantane | optica.org | | Porous Materials (MOPs) | Building blocks for microporous polymers for gas storage and separation. | Highly stereoscopic and rigid molecular "knot" for framework construction. | Multi-substituted adamantanes | magtech.com.cn | | Energy Storage (Flow Batteries) | Robust polymer membranes with high conductivity and stability. | Rigid, bulky adamantane group constrains polymer chain motion, limiting swelling. | Adamantane-containing poly(aryl ether ketone) (PAPEK) | mdpi.com | | 2D Material Engineering | Capping layer for applying high levels of strain to 2D materials. | Adamantane plasma polymer pinning layer. | Adamantane plasma polymer | researchgate.net |
Integration of Computational and Experimental Methodologies
The synergy between computational modeling and experimental investigation is a powerful paradigm in modern chemistry, and it is particularly crucial for designing and understanding complex molecules like this compound. ksu.edu.sa Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are increasingly used to predict and rationalize the structural, electronic, and interactive properties of adamantane derivatives. nih.govbohrium.comfigshare.com
Predicting Molecular Properties : DFT calculations are employed to optimize molecular geometries, calculate vibrational frequencies (IR and Raman), and analyze electronic properties such as frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps. dergipark.org.trdntb.gov.uafigshare.com These theoretical results can be directly compared with experimental data from spectroscopy and X-ray crystallography to validate the computational models. rsc.orgdntb.gov.ua
Understanding Self-Assembly : MD simulations are invaluable for studying the dynamic behavior of molecules, including self-assembly processes and phase transitions in multi-molecule systems. nih.gov Such simulations can predict how adamantane derivatives organize and interact in different environments.
Investigating Reactivity and Interactions : Computational tools like the analysis of Fukui indices and Average Local Ionization Energy (ALIE) surfaces can identify the most reactive sites on a molecule. figshare.com This is crucial for understanding intermolecular interactions, such as those with biological targets or in the formation of material assemblies. For example, combined docking and MD studies are used to evaluate the binding affinity of adamantane derivatives to proteins. figshare.com
The challenge for future research is to apply these integrated methodologies to this compound to build predictive models for its behavior. This will accelerate the discovery of new properties and guide the synthesis of materials with tailored functions, such as predicting the optoelectronic properties that arise from its specific substitution pattern or its binding behavior in supramolecular systems. mdpi.com
Design of Next-Generation Adamantane-Based Functional Materials
Building on the foundations of synthesis, characterization, and computational modeling, a major future goal is the rational design of next-generation functional materials based on the this compound scaffold. The inherent properties of the adamantane cage—rigidity, thermal stability, and defined three-dimensional structure—make it an ideal platform for constructing complex molecular architectures. researchgate.netnih.gov
The design principles for these future materials will likely focus on:
Multivalency and Scaffolding : Using the adamantane core as a rigid scaffold to present multiple functional groups in a precise tetrahedral geometry. researchgate.netnih.gov This is particularly relevant for creating multivalent ligands for biological targeting or for building complex polymer networks. nih.gov
Hierarchical Self-Assembly : Designing adamantane derivatives that can self-assemble into well-defined nanostructures. researchgate.net By modifying the functional groups attached to the adamantane cage, it is possible to control the morphology and properties of the resulting assemblies. This has been demonstrated by functionalizing oligonucleotides with adamantane to facilitate self-assembly with cyclodextrin, creating a versatile platform for biomedical applications. nih.gov
Tuning Physicochemical Properties : Systematically modifying the structure of this compound to fine-tune its properties. For example, substituting the adamantane cage with electron-deficient atoms like boron can systematically alter the electronic and optical properties, transitioning the molecule from electron-donating to electron-accepting. mdpi.com This opens possibilities for applications in molecular electronics and light-harvesting systems. mdpi.com
The ultimate challenge is to translate the fundamental understanding of this compound's structure-property relationships into the creation of novel materials with enhanced performance and unprecedented functionalities for applications ranging from optoelectronics to nanotechnology. nih.govpensoft.net
Q & A
Q. What are the standard synthetic methods for preparing 1-(4-Methoxyphenyl)adamantane derivatives, and how are reaction conditions optimized?
- Methodological Answer: Synthesis typically involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling to attach the 4-methoxyphenyl group to the adamantane core. Key parameters include:
- Temperature control : Reactions often proceed at 80–120°C to balance reactivity and side-product formation.
- Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide, acetonitrile) enhance solubility of intermediates, while dichloromethane/tert-butanol mixtures improve yields in novel single-step syntheses .
- Catalysts : Lewis acids (e.g., AlCl₃) or palladium catalysts enable regioselective functionalization .
Post-synthetic purification via column chromatography (SiO₂, pentane/ethyl acetate gradients) ensures high purity.
Q. Which analytical techniques are most effective for confirming the molecular structure and purity of this compound compounds?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra verify substituent positions and adamantane core integrity. For example, methoxy protons resonate at δ ~3.8 ppm, while adamantane CH₂ groups appear at δ ~1.5–2.1 ppm .
- X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) with R factors < 0.1 for high confidence .
- Mass spectrometry (MS) : Collision cross-section (CCS) values (e.g., 167.9 Ų for [M+H]⁺) validate molecular weight and adduct formation .
Advanced Research Questions
Q. How do researchers resolve contradictions in crystallographic data when polymorphic forms of this compound derivatives are observed?
- Methodological Answer: Polymorphism is addressed via:
- Variable-temperature XRD : Identifies thermal stability ranges of pseudo-polymorphs (e.g., inclusion complexes with ethanol or benzene ).
- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., O—H⋯N hydrogen bonds at 3.76 Å) to distinguish packing motifs .
- Rietveld refinement : Resolves discrepancies in unit-cell parameters by refining data-to-parameter ratios (>10:1) .
Q. What strategies are employed to study inclusion complex formation in this compound-based microporous polymers, and how does guest molecule selection impact host-guest interactions?
- Methodological Answer:
- Guest uptake/release assays : Gravimetric analysis tracks solvent sorption (e.g., nitromethane uptake at 25°C) .
- DFT calculations : Predict host-guest binding energies (e.g., trifluorobenzene vs. ethanol) based on polarity and steric fit .
- BET surface area measurements : Correlate pore size (e.g., ~5 Å) with guest molecule dimensions to optimize selectivity .
Q. How does the stereochemical configuration of substituents on the adamantane core influence the pharmacological properties of this compound derivatives?
- Methodological Answer:
- Chiral chromatography : Separates enantiomers (e.g., (R)- vs. (S)-configurations) for isolated bioactivity testing .
- Molecular docking : Simulates binding to biological targets (e.g., viral proteases) to rationalize stereospecific IC₅₀ differences .
- Pharmacokinetic assays : Measures logP and plasma protein binding to assess how adamantane hydrophobicity enhances blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
